molecular formula C15H25NO5 B12963354 1-(tert-Butyl) 4-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate

1-(tert-Butyl) 4-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate

Cat. No.: B12963354
M. Wt: 299.36 g/mol
InChI Key: SIOYFURJDBUWTG-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 4-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate is a chemical compound with the molecular formula C14H23NO5 and a molecular weight of 285.34 g/mol . It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(tert-Butyl) 4-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate involves several steps:

    Synthetic Routes: The compound can be synthesized through the reaction of tert-butyl azepane-1,4-dicarboxylate with ethyl and methyl groups under controlled conditions.

    Reaction Conditions: The reaction conditions include maintaining a temperature range of 150-200°C and a pressure of 1-2 atm.

    Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems.

Chemical Reactions Analysis

1-(tert-Butyl) 4-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids[][3].

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols[][3].

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents like alkyl halides or acyl chlorides are used to introduce new functional groups[][3].

The major products formed from these reactions include carboxylic acids, alcohols, and substituted azepane derivatives.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 4-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(tert-Butyl) 4-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate can be compared with other similar compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

1-O-tert-butyl 4-O-ethyl 2-methyl-5-oxoazepane-1,4-dicarboxylate

InChI

InChI=1S/C15H25NO5/c1-6-20-13(18)11-9-10(2)16(8-7-12(11)17)14(19)21-15(3,4)5/h10-11H,6-9H2,1-5H3

InChI Key

SIOYFURJDBUWTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(N(CCC1=O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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